molecular formula C26H22N2O5 B4592154 (1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B4592154
M. Wt: 442.5 g/mol
InChI Key: DPZWKUVGJVOMJP-UFFVCSGVSA-N
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Description

(1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with a furo[3,4-c]pyridine scaffold, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione typically involves multi-step organic reactions. The starting materials often include substituted indoles and furo[3,4-c]pyridine derivatives. Key steps may involve:

    Condensation reactions: to form the indole core.

    Methoxylation: to introduce methoxy groups.

    Aldol condensation: to link the indole and furo[3,4-c]pyridine moieties.

Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furo[3,4-c]pyridine rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products:

    Oxidation products: Quinones.

    Reduction products: Alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthetic chemistry: Used as a building block for more complex molecules.

Biology:

    Biological probes: Used in studying biological pathways and interactions.

    Enzyme inhibitors: Potential to act as inhibitors for specific enzymes.

Medicine:

    Drug development: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry:

    Material science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:

    Bind to active sites: of enzymes, inhibiting their activity.

    Interact with receptors: , modulating signaling pathways.

Comparison with Similar Compounds

    Indole derivatives: Compounds with similar indole structures.

    Furo[3,4-c]pyridine derivatives: Compounds with similar furo[3,4-c]pyridine scaffolds.

Uniqueness:

    Structural complexity: Combines features of both indole and furo[3,4-c]pyridine.

    Functional groups:

This detailed overview highlights the significance of (1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione in various scientific domains

Properties

IUPAC Name

(1E)-1-[(1-benzyl-4,6-dimethoxyindol-3-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-15-9-19-21(33-26(30)24(19)25(29)27-15)10-17-14-28(13-16-7-5-4-6-8-16)20-11-18(31-2)12-22(32-3)23(17)20/h4-12,14H,13H2,1-3H3,(H,27,29)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZWKUVGJVOMJP-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN(C4=C3C(=CC(=C4)OC)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN(C4=C3C(=CC(=C4)OC)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Reactant of Route 2
Reactant of Route 2
(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Reactant of Route 3
(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Reactant of Route 4
(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Reactant of Route 5
Reactant of Route 5
(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Reactant of Route 6
Reactant of Route 6
(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

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